molecular formula C16H9Cl2F B11838048 1-(3,4-Dichlorophenyl)-4-fluoronaphthalene

1-(3,4-Dichlorophenyl)-4-fluoronaphthalene

Cat. No.: B11838048
M. Wt: 291.1 g/mol
InChI Key: MRMZAQLHTHOWAC-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-fluoronaphthalene is a useful research compound. Its molecular formula is C16H9Cl2F and its molecular weight is 291.1 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-4-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-9H

InChI Key

MRMZAQLHTHOWAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 1 3,4 Dichlorophenyl 4 Fluoronaphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-(3,4-dichlorophenyl)-4-fluoronaphthalene is expected to show a complex series of signals in the aromatic region, typically between 7.0 and 8.5 ppm. oregonstate.edu The spectrum arises from the nine distinct protons on the dichlorophenyl and fluoronaphthalene ring systems.

Dichlorophenyl Protons: The 3,4-dichlorophenyl group contains three protons. The proton at the C-2' position is expected to appear as a doublet, coupled to the proton at C-6'. The proton at C-5' would likely be a doublet of doublets, coupled to the protons at C-2' and C-6'. The proton at C-6' would also be a doublet. The exact chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms. For comparison, the protons of 1,2-dichlorobenzene (B45396) appear as a multiplet between approximately 7.1 and 7.4 ppm. spectrabase.comspectrabase.comchemicalbook.com

Fluoronaphthalene Protons: The fluoronaphthalene ring system has six protons. The fluorine atom at C-4 introduces further complexity through ¹H-¹⁹F coupling. Protons on the same ring as the fluorine (H-2 and H-3) and the peri proton (H-5) will exhibit this coupling. Based on data for 1-fluoronaphthalene (B124137), the proton signals are expected to be spread over a range, with some protons shifted significantly downfield. chemicalbook.comspectrabase.com For instance, in 1-fluoronaphthalene, proton signals are observed from approximately 7.1 to 8.1 ppm. chemicalbook.com The coupling constants (J-values) between adjacent protons (ortho-coupling, ³JHH) are typically in the range of 7-9 Hz, while meta-coupling (⁴JHH) is smaller (1-3 Hz). The coupling between protons and the fluorine atom (JHF) will depend on the number of bonds separating them.

An illustrative data table for the expected ¹H NMR signals is provided below.

Proton Assignment (Tentative) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
H-2', H-5', H-6'~7.3 - 7.8d, ddJHH
H-2, H-3, H-5, H-6, H-7, H-8~7.1 - 8.2m, d, t, dddJHH, JHF

Carbon (¹³C) NMR and DEPT Spectroscopy

The broadband proton-decoupled ¹³C NMR spectrum of this compound would display 16 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the halogen substituents and the aromatic ring currents.

Dichlorophenyl Carbons: The six carbons of the dichlorophenyl ring will appear in the aromatic region (typically 120-140 ppm). The carbons directly bonded to chlorine (C-3' and C-4') will be significantly deshielded, appearing at the lower field end of this range. In 1,2-dichlorobenzene, the carbon signals appear around 127-133 ppm. nih.govchemicalbook.com

Fluoronaphthalene Carbons: The ten carbons of the fluoronaphthalene moiety will also resonate in the aromatic region. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and its chemical shift will be significantly affected. For 1-fluoronaphthalene, carbon signals are observed across the aromatic range, with the fluorine-bonded carbon being highly deshielded. chemicalbook.comnih.gov The carbon attached to the dichlorophenyl group (C-1) would also be expected to have a distinct chemical shift.

DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy would be used to differentiate between the types of carbon atoms:

DEPT-90: Would show signals only for the nine CH (methine) carbons.

DEPT-135: Would show positive signals for CH carbons and negative signals for any CH₂ (methylene) carbons (none in this molecule). Quaternary carbons (C) would be absent.

This allows for the unambiguous assignment of the nine CH carbons versus the seven quaternary carbons (including those bonded to substituents).

Carbon Type Expected Chemical Shift Range (δ, ppm) Expected ¹³C-¹⁹F Coupling
Quaternary C (non-substituted)120 - 140Possible small JCF
Quaternary C (C-Cl)130 - 135No
Quaternary C (C-F)~155 - 165 (deshielded)Large ¹JCF
Quaternary C (C-Aryl)135 - 145Possible small JCF
CH110 - 130Yes, for naphthalene (B1677914) CHs

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The spectrum for this compound is expected to show a single signal for the fluorine atom at the C-4 position.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. alfa-chemistry.com The presence of the bulky and electron-withdrawing 3,4-dichlorophenyl group at the C-1 position will influence the electron density around the fluorine atom and thus its chemical shift. For comparison, the ¹⁹F chemical shift of 1-fluoronaphthalene is reported in the literature. spectrabase.comspectrabase.com The signal in the ¹⁹F spectrum will not be a simple singlet; it will be split into a multiplet due to coupling with nearby protons, primarily H-3 and H-5. This fine structure can help confirm assignments in the ¹H NMR spectrum.

Two-Dimensional NMR Techniques

To definitively assign all the proton and carbon signals, two-dimensional (2D) NMR techniques would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other. This would help trace the connectivity of protons within the fluoronaphthalene and dichlorophenyl ring systems separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signal for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary carbons and for establishing the connectivity between the dichlorophenyl and fluoronaphthalene rings. For example, correlations between the protons on one ring and the carbons on the other would confirm the C-1 to C-1' bond.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit a series of absorption bands characteristic of its aromatic nature and halogen substituents.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region. vscht.cz The substitution pattern influences the exact position and intensity of these bands.

C-F Stretching: The carbon-fluorine bond stretching vibration is typically strong and appears in the 1250-1000 cm⁻¹ range. The exact position can be influenced by the aromatic system.

C-Cl Stretching: The carbon-chlorine stretching vibrations are expected in the 850-550 cm⁻¹ region. The presence of two C-Cl bonds would likely result in multiple bands in this area.

Out-of-Plane C-H Bending: The out-of-plane C-H bending vibrations (wagging) occur in the 900-675 cm⁻¹ region and are highly characteristic of the substitution pattern on the aromatic rings. The specific pattern of bands in this region can help confirm the 1,4-disubstitution on the naphthalene ring and the 1,2,4-trisubstitution on the phenyl ring.

A table of expected characteristic FT-IR absorption bands is presented below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aromatic C=C Stretch1600 - 1400Medium to Strong (multiple bands)
C-F Stretch1250 - 1000Strong
Out-of-Plane C-H Bending900 - 675Strong
C-Cl Stretch850 - 550Medium to Strong

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a "fingerprint" of its molecular structure. When monochromatic light interacts with a molecule, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the energy of specific molecular vibrations.

For this compound, the Raman spectrum is expected to be rich and complex, dominated by vibrations associated with its aromatic core. Key vibrational modes would include C-C stretching within the naphthalene and phenyl rings, C-H bending, and vibrations involving the carbon-halogen bonds. The substitution pattern significantly influences the spectrum; the presence of the bulky dichlorophenyl group and the electronegative fluorine atom breaks the symmetry of the naphthalene core, leading to more complex vibrational patterns compared to unsubstituted naphthalene.

Theoretical calculations using Density Functional Theory (DFT) are instrumental in assigning these vibrational modes. DFT calculations can predict the frequencies and Raman activities of the normal modes of vibration. For this compound, the predicted Raman spectrum would exhibit characteristic peaks corresponding to the stretching and bending of its constituent chemical bonds.

Predicted Raman Vibrational Modes for this compound

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentPredicted Intensity
~3100 - 3000Aromatic C-H stretchingWeak
~1620 - 1580Naphthalene ring C=C stretchingStrong
~1570 - 1550Phenyl ring C=C stretchingStrong
~1380Naphthalene ring breathing modeMedium
~1270C-F stretchingMedium
~1150 - 1000In-plane C-H bendingMedium-Weak
~850 - 750Out-of-plane C-H bendingWeak
~700 - 600C-Cl stretchingStrong

Note: The data in this table is illustrative and based on computational predictions for a molecule with this structure. Actual experimental values may vary.

Electronic Spectroscopy and Photophysical Characterization

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption and emission of light. These techniques provide insights into the energy levels of molecular orbitals and the transitions between them.

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher-energy unoccupied orbitals. The resulting spectrum is a plot of absorbance versus wavelength.

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic naphthalene and dichlorophenyl rings. The extended π-system of the naphthalene core is the primary chromophore. The substitution of the dichlorophenyl and fluoro groups will cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. These substituents can act as auxochromes, modifying the energy of the molecular orbitals and thus the absorption wavelengths. The dichlorophenyl group, in particular, can lead to a red-shift (bathochromic shift) of the absorption bands due to the extension of the conjugated system.

Time-dependent density functional theory (TD-DFT) is a computational method used to predict electronic absorption spectra. TD-DFT calculations can provide theoretical values for the absorption maxima and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Predicted UV-Vis Absorption Data for this compound in Cyclohexane

Predicted λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Electronic Transition
~230~50,000π → π
~285~10,000π → π
~320~5,000π → π*

Note: This data is hypothetical and based on TD-DFT predictions for a molecule with this structure. Experimental results may differ.

Fluorescence spectroscopy is a type of luminescence spectroscopy that measures the emission of light from a substance that has absorbed light. After a molecule is excited to a higher electronic state by absorbing a photon, it can return to the ground state by emitting a photon, a process known as fluorescence. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light, with the difference known as the Stokes shift.

Computational methods can also be used to predict the photophysical properties, including the fluorescence emission wavelength and quantum yield, although these predictions are often more challenging than for absorption spectra.

Predicted Photophysical Properties of this compound

PropertyPredicted Value
Fluorescence Emission λmax (nm)~340 - 360
Fluorescence Quantum Yield (ΦF)~0.1 - 0.3
Fluorescence Lifetime (τ) (ns)~1 - 10

Note: These values are illustrative and based on computational models for similar aromatic compounds. Actual experimental data is required for confirmation.

The study of electronic spectra in crystalline solids can reveal information about intermolecular interactions and the presence of impurity centers. In a crystalline environment, the electronic energy levels of molecules can be perturbed by the surrounding crystal lattice, leading to shifts and splitting of spectral bands compared to the gas phase or solution.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is a type of mass spectrometry that is capable of measuring the m/z of ions with very high accuracy. This high accuracy allows for the determination of the elemental composition of a molecule from its exact mass.

For this compound (C₁₆H₉Cl₂F), HRMS would be used to confirm its elemental composition. The theoretical exact mass can be calculated from the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, and ¹⁹F). An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

In addition to the molecular ion peak, the mass spectrum would also show a characteristic isotopic pattern due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a distinctive pattern of peaks for the molecular ion and any chlorine-containing fragments, which can be a valuable tool for identifying the presence of chlorine in an unknown compound.

Predicted High-Resolution Mass Spectrometry Data for this compound

IonTheoretical Exact Mass (m/z)Relative Abundance (%)
[M]⁺ (C₁₆H₉³⁵Cl₂F)⁺290.0119100.0
[M+1]⁺291.015317.5
[M+2]⁺ (C₁₆H₉³⁵Cl³⁷ClF)⁺292.009065.3
[M+3]⁺293.012311.4
[M+4]⁺ (C₁₆H₉³⁷Cl₂F)⁺294.006010.6

Note: The data presented is based on theoretical calculations of the exact mass and isotopic distribution for the specified molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

No studies detailing the tandem mass spectrometry analysis of this compound were found. This type of analysis is crucial for determining the fragmentation patterns of a molecule, which provides insights into its structural components. The process involves isolating the molecular ion and subjecting it to collision-induced dissociation to break it into smaller fragment ions. The resulting mass-to-charge ratios of these fragments would typically be presented in a data table to illustrate the fragmentation pathway. Without experimental data, a fragmentation pathway for this specific compound cannot be elucidated.

X-ray Crystallography for Solid-State Structure Determination

Information regarding the solid-state structure of this compound, which would be determined through X-ray crystallography, is not available. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering a definitive three-dimensional model of the molecule in its crystalline form.

No published research has reported the single crystal X-ray diffraction analysis of this compound. Such an analysis would provide key crystallographic data, including the crystal system, space group, and unit cell dimensions. This information is fundamental to understanding the solid-state packing of the molecule.

Without a determined crystal structure, an analysis of the intermolecular interactions, such as hydrogen bonds and π-π stacking, for this compound cannot be conducted. These non-covalent interactions play a significant role in the physical properties and crystal packing of a compound. Typically, a table would be generated to summarize the distances and angles of these interactions.

Computational and Theoretical Studies on 1 3,4 Dichlorophenyl 4 Fluoronaphthalene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule by focusing on its electron density rather than its complex wavefunction. nih.gov For 1-(3,4-Dichlorophenyl)-4-fluoronaphthalene, DFT would be employed to perform geometry optimization, which is the process of finding the most stable three-dimensional arrangement of its atoms—the structure with the lowest energy.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311G(d,p))

ParameterDescriptionPredicted Value
Bond Lengths
C-FCarbon-Fluorine bond length on the naphthalene (B1677914) ring~1.36 Å
C-Cl (ortho)Carbon-Chlorine bond length at position 3 of the phenyl ring~1.74 Å
C-Cl (meta)Carbon-Chlorine bond length at position 4 of the phenyl ring~1.75 Å
C-C (inter-ring)Bond length connecting the phenyl and naphthalene rings~1.49 Å
Bond Angles
C-C-FAngle involving the fluorine-substituted carbon~119.5°
C-C-ClAngles involving the chlorine-substituted carbons~120.0°
Dihedral Angle
Phenyl-NaphthylTwist angle between the two aromatic ring systems~45-55°

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. researchgate.net Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (CC) theory provide a higher level of accuracy for electronic structure analysis compared to standard DFT, albeit at a greater computational cost.

For this compound, these high-level calculations would be used to refine the understanding of electron correlation effects, which are crucial for accurately predicting energies and properties. They can serve as a benchmark to validate the results obtained from more computationally efficient DFT methods. researchgate.net

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which helps in their identification and characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Predicting NMR chemical shifts computationally has become a standard practice to aid in the assignment of experimental spectra. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common approach for calculating the magnetic shielding tensors of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F). nih.govidc-online.com

For this specific molecule, predicting the ¹⁹F NMR chemical shift would be particularly useful due to the high sensitivity of fluorine to its electronic environment. researchgate.net The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F). These predictions can help assign the correct resonance to the fluorine atom and understand how the electronic effects of the dichlorophenyl group influence it.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. mdpi.com Each calculated frequency corresponds to a specific "normal mode," which is a collective, synchronized motion of the atoms, such as bond stretching or angle bending. researchgate.net

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Vibrational ModeDescriptionPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Stretching of C-H bonds on the aromatic rings3100 - 3000
C=C Stretch (Aromatic)In-plane stretching of the aromatic ring framework1600 - 1450
C-F StretchStretching of the Carbon-Fluorine bond1250 - 1100
C-Cl StretchStretching of the Carbon-Chlorine bonds850 - 750

Electronic Excitation Energy and UV-Vis/Fluorescence Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited electronic states of molecules. It is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range. researchgate.net

Simulating the UV-Vis spectrum of this compound would involve calculating the energies and oscillator strengths of the lowest-energy electronic transitions, typically the HOMO→LUMO and related excitations. researchgate.net These transitions are often π→π* in nature for aromatic systems. The results, including the wavelength of maximum absorption (λ_max), help interpret experimental spectra and understand how the molecule interacts with light. nih.gov This information is also foundational for predicting fluorescence properties, as emission occurs from the lowest excited state back to the ground state. rsc.org

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can provide deep insights into its flexibility and the preferred three-dimensional shapes, or conformations, it adopts.

Methodology: A typical MD simulation protocol would involve:

System Setup: A single molecule of this compound would be placed in a simulation box, often solvated with a chosen solvent (e.g., water or a non-polar solvent like hexane) to mimic different chemical environments.

Force Field Application: A suitable force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to define the potential energy of the system. The force field consists of mathematical functions and parameter sets that describe the forces between atoms, including bond stretching, angle bending, and torsional (dihedral) forces.

Simulation Run: The simulation would be run for a specific duration (nanoseconds to microseconds), solving Newton's equations of motion for all atoms. This generates a trajectory, which is a record of the positions and velocities of all atoms at different time points.

Expected Findings: Analysis of the MD trajectory would reveal the molecule's conformational landscape. The primary variable of interest would be the dihedral angle between the two aromatic rings. By plotting the frequency of different dihedral angles observed during the simulation, an energy landscape can be inferred. Lower energy, more stable conformations would be observed more frequently. It is expected that the molecule would exhibit a preference for a non-planar conformation to minimize steric hindrance between the hydrogen atoms on the adjacent rings and the bulky chlorine and fluorine substituents.

Table 1: Hypothetical Conformational Analysis Data from a 100 ns MD Simulation.
ConformerDihedral Angle Range (Degrees)Population (%)Relative Energy (kcal/mol)Description
Global Minimum45-7565%0.00Twisted, lowest energy state.
Local Minimum105-13525%0.85Alternative twisted conformation.
Transition State0 (Planar)<1%4.50High energy, sterically hindered.
Transition State90 (Perpendicular)<1%3.20High energy due to loss of conjugation.

Computational Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in exploring the potential chemical reactions a molecule might undergo. nih.gov For this compound, this could include studying its synthesis, degradation, or metabolic pathways. Density Functional Theory (DFT) is a common high-level quantum mechanical method used for this purpose, as it provides a good balance between accuracy and computational cost. researchgate.netscirp.org

A hypothetical investigation might focus on a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine or a chlorine atom is displaced by a nucleophile. Such studies help in understanding the reactivity of the molecule and predicting the most likely products of a reaction.

Methodology:

Reactant and Product Optimization: The 3D structures of the reactant (this compound and a chosen nucleophile, e.g., methoxide) and the potential products are computationally optimized to find their lowest energy geometries.

Transition State Search: A search is performed to locate the transition state (TS) structure for each potential reaction pathway (e.g., substitution at the fluorine position vs. one of the chlorine positions). The TS is the highest energy point along the reaction coordinate.

Energy Calculation: The energies of the reactants, products, and transition states are calculated. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is a key indicator of how fast the reaction will proceed. A lower activation energy implies a faster reaction.

Expected Findings: A computational study would likely predict that the fluorine atom is more susceptible to nucleophilic attack than the chlorine atoms. This is because the naphthalene ring system is generally more electron-deficient than the benzene (B151609) ring, and fluorine is a better leaving group in SNAr reactions under certain conditions. The calculations would provide specific activation energies for each potential substitution site, allowing for a quantitative comparison of their reactivity.

Table 2: Hypothetical DFT Calculation Results for Nucleophilic Aromatic Substitution.
Reaction PathwayTransition State (TS) Energy (Hartree)Activation Energy (Ea) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Substitution of Fluorine-1520.4522.5-15.2
Substitution of Chlorine (meta)-1520.3931.4-8.9
Substitution of Chlorine (para)-1520.4128.1-10.5

QSAR/QSPR (Quantitative Structure-Activity/Property Relationships) Modeling based on Molecular Descriptors

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.govresearchgate.net To build a QSAR/QSPR model for compounds related to this compound, one would first need a dataset of structurally similar molecules with experimentally measured activity or property data.

Methodology:

Dataset Collection: A series of analogues of this compound would be compiled. For each analogue, a specific biological activity (e.g., cytotoxicity against a cancer cell line) or a physical property (e.g., solubility) would be measured.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and lipophilicity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed activity or property. physchemres.org

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Expected Findings: A hypothetical QSAR study on a series of related compounds might reveal which structural features are most important for a particular biological activity. For instance, the model might show that increased lipophilicity (quantified by a descriptor like LogP) and the presence of specific electronic features on the aromatic rings are positively correlated with activity. This information can then be used to design new, potentially more potent or selective, molecules.

Table 3: Hypothetical Molecular Descriptors and Their Correlation with Biological Activity in a QSAR Model.
Molecular DescriptorDescriptionCorrelation with ActivityModel Coefficient
LogPOctanol-water partition coefficient (Lipophilicity)Positive+0.58
TPSATopological Polar Surface AreaNegative-0.21
LUMOLowest Unoccupied Molecular Orbital EnergyNegative-1.15
Molecular WeightTotal mass of the moleculeSlightly Positive+0.12

Reactivity Profiles and Reaction Pathways of 1 3,4 Dichlorophenyl 4 Fluoronaphthalene

Electrophilic Substitution Reactions on the Naphthalene (B1677914) Ring and Dichlorophenyl Moiety

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The regioselectivity and rate of these reactions are heavily influenced by the nature of the substituents already present on the aromatic rings. In 1-(3,4-dichlorophenyl)-4-fluoronaphthalene, the two aromatic systems exhibit significantly different reactivities.

The naphthalene ring system is inherently more reactive towards electrophiles than benzene (B151609) due to its lower resonance energy per ring. msu.edu However, its reactivity is modulated by two substituents: the fluorine atom at the C4 position and the 3,4-dichlorophenyl group at the C1 position.

Fluorine (at C4): As a halogen, fluorine is an ortho-, para-directing group, yet it is deactivating due to its strong negative inductive effect (-I) outweighing its positive resonance effect (+R). libretexts.org It would direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.

3,4-Dichlorophenyl group (at C1): Aryl substituents are generally weakly deactivating. A substituent at the 1-position of naphthalene primarily directs incoming electrophiles to the C5 and C8 positions of the same ring. researchgate.net

Conversely, the dichlorophenyl ring is strongly deactivated by the presence of two electron-withdrawing chlorine atoms, making it significantly less susceptible to electrophilic attack than the naphthalene ring.

Considering these factors, electrophilic substitution is predicted to occur preferentially on the naphthalene ring. The final substitution pattern will be a result of the combined directing effects, with steric hindrance also playing a crucial role. The C5 and C8 positions are the most likely sites of attack, being activated by the dichlorophenyl group's orientation and representing the 'para' and 'peri' positions, respectively, relative to the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Aromatic RingPositionDirecting Influence of Fluorine (C4)Directing Influence of Dichlorophenyl (C1)Overall Predicted Reactivity
Naphthalene C2Ortho (Deactivated)-Low (Steric hindrance)
C3Ortho (Deactivated)-Low (Steric hindrance)
C5Para (Deactivated)ActivatedHigh
C6MetaMetaLow
C7MetaMetaLow
C8-Peri (Activated)High
Dichlorophenyl C2'Ortho to Cl (Deactivated)-Very Low
C5'Ortho to Cl (Deactivated)-Very Low
C6'Ortho to Cl (Deactivated)-Very Low

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com

The compound this compound possesses three halogen atoms that could potentially act as leaving groups: one fluorine on the naphthalene ring and two chlorines on the phenyl ring. The relative reactivity of these positions towards nucleophiles is determined by two main factors:

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. Consequently, the reactivity order is often F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the first step. masterorganicchemistry.comnih.govstackexchange.com

Ring Activation: The presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by further stabilizing the anionic intermediate. wikipedia.org

In this molecule, the 3,4-dichlorophenyl group acts as an electron-withdrawing substituent on the naphthalene ring, thus activating the C4-fluorine position for nucleophilic attack. The chlorine atoms on the phenyl ring are less activated, as they lack a similarly potent activating group in the ortho or para positions.

Therefore, nucleophilic aromatic substitution is predicted to occur almost exclusively at the C4-position, leading to the displacement of the fluoride (B91410) ion.

Table 2: Analysis of Potential Sites for Nucleophilic Aromatic Substitution (SNAr)

PositionHalogenAromatic RingActivating FactorsPredicted Reactivity
C4 FluorineNaphthaleneHighly electronegative leaving group; Ring activated by electron-withdrawing dichlorophenyl group.High
C3' ChlorinePhenylLess effective leaving group than fluorine; Ring is not strongly activated for substitution at this position.Low
C4' ChlorinePhenylLess effective leaving group than fluorine; Ring is not strongly activated for substitution at this position.Low

Organometallic Reactions and Catalytic Transformations involving the Compound

The halogenated sites on this compound serve as handles for various organometallic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. rsc.orgresearchgate.net These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

The selectivity of these transformations depends on the relative reactivity of the carbon-halogen bonds, which in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl >> C-F. nih.gov This reactivity pattern is opposite to that observed in SNAr reactions and is governed by the ease of the oxidative addition step to the palladium catalyst.

Given this reactivity trend, the two C-Cl bonds on the phenyl ring are expected to be significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the highly stable C-F bond on the naphthalene ring. This differential reactivity allows for selective functionalization. It should be possible to perform selective mono- or di-substitution on the dichlorophenyl moiety while leaving the fluoronaphthalene core intact.

For instance, a Suzuki-Miyaura coupling with one equivalent of an arylboronic acid would likely lead to the substitution of one of the chlorine atoms. Due to subtle differences in the electronic and steric environment, a mixture of products substituted at the C3' and C4' positions might be expected, although selectivity can often be achieved by careful choice of catalyst and reaction conditions. nih.gov A second coupling reaction could then be performed at the remaining C-Cl bond under more forcing conditions. Activating the C-F bond for cross-coupling would require specialized catalytic systems designed for C-F activation, which are less common.

Table 3: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

PositionBondRelative Bond StrengthReactivity in Oxidative AdditionPredicted Outcome
C3' & C4' C-ClWeakerHighPreferential reaction site for Suzuki, Heck, etc.
C4 C-FStrongerVery LowUnreactive under standard cross-coupling conditions.

Oxidative and Reductive Reactivity

The susceptibility of this compound to oxidation and reduction is related to the properties of polycyclic aromatic hydrocarbons (PAHs) and chlorinated aromatics.

Oxidative Reactivity: Aromatic rings can be oxidized under strong conditions, leading to ring cleavage. More controlled oxidation, for instance with reagents like OsO₄ or via microbial enzymes, would likely target the more electron-rich naphthalene ring system. This could lead to the formation of dihydrodiols, phenols, and quinones, which are common metabolites in the oxidative degradation of PAHs. The dichlorophenyl ring, being more electron-deficient, would be more resistant to oxidation.

Reductive Reactivity: The most common reductive pathway for halogenated aromatics is reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.govepa.gov This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd-C) or with dissolving metals. The ease of reduction for carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F, reflecting bond strength. Therefore, the two C-Cl bonds would be reduced in preference to the C-F bond. It is plausible that sequential reduction could be achieved, first removing one or both chlorine atoms before affecting the C-F bond under much harsher conditions. The aromatic rings themselves can be reduced (hydrogenated) to form partially or fully saturated ring systems, but this usually requires high pressures and temperatures.

Photochemical Transformations

The photochemical behavior of this compound is expected to be complex due to the presence of two distinct chromophores. Upon absorption of UV light, the molecule can be promoted to an excited state, from which it can undergo several reactions.

The most probable photochemical reaction for halogenated aromatics is the homolytic cleavage of a carbon-halogen bond to generate an aryl radical and a halogen radical. libretexts.org The energy required for this process depends on the bond dissociation energy (C-Cl < C-F). Therefore, irradiation with UV light is more likely to induce cleavage of the C-Cl bonds over the C-F bond. The resulting aryl radical could then abstract a hydrogen atom from the solvent to yield a dehalogenated product or participate in other radical reactions.

Studies on simple halonaphthalenes have shown that the reaction pathway can depend on the halogen. Fluoronaphthalenes have been observed to undergo photosubstitution with nucleophiles from a singlet excited state, whereas chloronaphthalenes tend to form radical products via a triplet state. cdnsciencepub.com This suggests that for this compound, multiple photochemical pathways could be operative simultaneously, potentially leading to a mixture of de-chlorinated and photosubstituted products, depending on the reaction conditions (e.g., wavelength, solvent).

Investigation of Stability and Degradation Pathways

Polyhalogenated aromatic hydrocarbons, including chlorinated biaryls, are known for their chemical stability and persistence in the environment. nih.govoup.comtandfonline.com this compound is expected to be a stable compound, resistant to hydrolysis and slow to degrade under ambient conditions.

Potential Degradation Pathways: In the environment, degradation is primarily mediated by microorganisms or photochemical processes.

Aerobic Biodegradation: Under aerobic conditions, bacteria often initiate the degradation of aromatic compounds using dioxygenase enzymes. eurochlor.orgresearchgate.net These enzymes would likely attack one of the aromatic rings, incorporating two hydroxyl groups to form a cis-dihydrodiol. The naphthalene ring is a common point of initial attack for PAHs. epa.gov Subsequent enzymatic reactions would lead to rearomatization to form a catechol-like derivative, followed by ring-cleavage and further metabolism.

Anaerobic Biodegradation: In anaerobic environments, the primary degradation pathway is reductive dehalogenation. nih.goveurochlor.org Microorganisms would sequentially remove the halogen substituents, replacing them with hydrogen. Based on chemical principles, the chlorine atoms would be removed before the fluorine atom. This process, known as halorespiration, can lead to the formation of less halogenated, and eventually non-halogenated, biphenyl (B1667301) or naphthalene structures, which may then be susceptible to other degradation pathways. eurochlor.org

Structure Activity and Structure Property Relationships Sar/spr in 1 3,4 Dichlorophenyl 4 Fluoronaphthalene Analogs

Impact of Halogen Substitution Patterns (Cl, F) on Molecular Geometry and Electronic Distribution

The substitution of hydrogen atoms with chlorine and fluorine on the phenyl and naphthalene (B1677914) rings of the parent 1-phenylnaphthalene structure introduces significant changes to the molecular geometry and electronic landscape. Both fluorine and chlorine are highly electronegative atoms that exert a strong inductive electron-withdrawing effect (-I) on the aromatic rings. khanacademy.orgvedantu.com However, they also possess lone pairs of electrons that can be donated to the aromatic π-system through a mesomeric or resonance effect (+M). vedantu.comillinois.edu

The interplay between these opposing electronic effects is crucial. For halogens, the inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the aromatic ring towards electrophilic substitution. khanacademy.orgvedantu.com The fluorine atom, being the most electronegative element, has the strongest inductive effect. nih.gov However, due to the similar size of the carbon 2p and fluorine 2p orbitals, the overlap is more effective, resulting in a more significant mesomeric effect compared to chlorine. khanacademy.org This can make fluorinated aromatics more reactive in some cases than their chlorinated counterparts. khanacademy.org

Table 1: Comparison of Electronic Effects of Halogen Substituents on an Aromatic Ring
PropertyFluorine (F)Chlorine (Cl)
Electronegativity (Pauling Scale)3.983.16
Inductive Effect (-I)StrongModerate
Mesomeric Effect (+M)WeakWeaker
van der Waals Radius (Å)1.471.75

Influence of Dichlorophenyl Ring Orientation on Overall Molecular Conformation

In related systems like 1,8-diarylnaphthalenes, the two aryl rings are forced into a nearly parallel, face-to-face arrangement that is almost perpendicular to the naphthalene backbone due to severe steric strain. researchgate.net While 1-(3,4-Dichlorophenyl)-4-fluoronaphthalene does not have this peri-substitution, the principles of steric hindrance driving non-planar conformations are still applicable. The molecule will likely exist as a mixture of conformers at room temperature, with the lowest energy conformation being a twisted arrangement. The energy barrier to rotation around the phenyl-naphthalene bond will determine the rate of interconversion between these conformers. rsc.org

Correlation between Molecular Structure and Chemical Reactivity

The chemical reactivity of this compound is dictated by the electronic and steric effects of its substituents. The naphthalene ring system is generally more reactive towards electrophilic substitution than benzene (B151609). bombaytechnologist.in The presence of the electron-withdrawing dichlorophenyl group will have a deactivating effect on the naphthalene ring, while the fluorine atom will also contribute to this deactivation through its strong inductive effect.

The dichlorophenyl ring itself is also deactivated towards further electrophilic substitution due to the presence of two chlorine atoms. The reactivity of halogenated naphthalenes can also involve nucleophilic substitution, particularly under forcing conditions, where a halogen atom is replaced by a nucleophile. The ease of such reactions depends on the position of the halogen and the presence of other activating or deactivating groups.

Modulation of Spectroscopic Properties through Structural Modifications

The spectroscopic properties of this compound, such as its UV-visible absorption and fluorescence, are directly related to its electronic structure. Naphthalene itself is a well-known fluorophore. researchgate.net The introduction of substituents can significantly alter the absorption and emission wavelengths, as well as the quantum yield of fluorescence.

The dichlorophenyl and fluoro substituents will cause shifts in the absorption and emission maxima (solvatochromic shifts). The electron-withdrawing nature of the halogens can lower the energy of the molecular orbitals, which may lead to a red-shift (bathochromic shift) or blue-shift (hypsochromic shift) of the spectral bands depending on the specific electronic transitions involved. acs.org The extent of conjugation between the phenyl and naphthalene rings, which is dependent on the dihedral angle, will also play a crucial role. A more planar conformation would lead to greater π-electron delocalization and likely a red-shift in the absorption spectrum.

Structural modifications, such as changing the position or nature of the halogen substituents, can be used to tune these spectroscopic properties. For instance, replacing chlorine with bromine or iodine, which are more polarizable, could lead to further shifts in the spectra. The fluorescence of naphthalene derivatives is also sensitive to the local environment, including solvent polarity and the presence of quenchers like molecular oxygen. researchgate.net

Table 2: Expected Influence of Structural Modifications on Spectroscopic Properties of 1-Phenylnaphthalene Analogs
Structural ModificationPotential Effect on UV-Vis Absorption/Fluorescence
Increasing conjugation (more planar conformation)Bathochromic (red) shift
Introduction of electron-donating groupsGenerally leads to a bathochromic shift
Introduction of electron-withdrawing groupsCan lead to either a bathochromic or hypsochromic shift depending on the position and electronic transition
Increasing solvent polarityCan cause solvatochromic shifts, the direction of which depends on the change in dipole moment upon excitation

Design Principles for Derivatives with Tuned Properties

The design of derivatives of this compound with specific, tuned properties relies on a systematic understanding of the structure-property relationships discussed above. Key design principles include:

Modulating Electronic Properties: The electronic properties can be fine-tuned by varying the nature and position of substituents on the aromatic rings. Introducing electron-donating groups (e.g., alkoxy, amino) or additional electron-withdrawing groups (e.g., nitro, cyano) can systematically alter the HOMO and LUMO energy levels, thereby tuning the molecule's redox potentials, reactivity, and spectroscopic characteristics. osti.govresearchgate.net

Controlling Molecular Conformation: The steric bulk of substituents can be used to control the dihedral angle between the phenyl and naphthalene rings. This, in turn, influences the degree of π-conjugation and, consequently, the electronic and optical properties. For example, introducing bulky groups at the ortho-position of the phenyl ring or the peri-position of the naphthalene ring can enforce a more twisted conformation.

Enhancing Intermolecular Interactions: The introduction of functional groups capable of specific intermolecular interactions, such as hydrogen bonding or halogen bonding, can be used to control the self-assembly and crystal packing of the derivatives. nih.gov This is a critical aspect in the design of materials for organic electronics, where molecular packing significantly impacts charge transport properties.

Improving Solubility and Processability: For practical applications, particularly in materials science, the solubility and processability of the compounds are crucial. The introduction of long alkyl or alkoxy chains can improve solubility in organic solvents without drastically altering the core electronic properties. mdpi.com

By systematically applying these design principles, it is possible to create a library of this compound derivatives with a wide range of tailored properties for various applications in materials science, medicinal chemistry, and other fields.

Exploration of 1 3,4 Dichlorophenyl 4 Fluoronaphthalene in Advanced Chemical Applications

Utility as a Synthon in Complex Organic Synthesis

In organic synthesis, a synthon is an idealized fragment of a molecule used to simplify the process of designing a synthetic route, an approach known as retrosynthetic analysis. ajrconline.orgspcmc.ac.in 1-(3,4-Dichlorophenyl)-4-fluoronaphthalene, by virtue of its distinct structural components, serves as a valuable synthon, or a real-world synthetic equivalent, for introducing the dichlorophenyl-naphthalene framework into more complex molecular architectures. ajrconline.orgnumberanalytics.com

The 4-(3,4-dichlorophenyl)-tetralone scaffold is a critical structural core for the synthesis of sertraline (B1200038), a widely used antidepressant. researchgate.net The synthesis of sertraline and its key intermediates relies on building this specific substituted naphthalene-based ring system. datapdf.comgoogle.com While not a direct intermediate in the most common sertraline synthesis pathways, this compound represents a closely related structural analog.

The core structure, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, is a pivotal intermediate in sertraline production. researchgate.netgoogle.com The synthesis of this naphthalenone often involves the reaction of a naphthalene (B1677914) derivative with o-dichlorobenzene. researchgate.net The presence of the 3,4-dichlorophenyl group is essential for the pharmacological activity of the final sertraline molecule. The fluoronaphthalene variant of this structure could be explored for creating analogs of sertraline or other pharmacologically active agents, where the fluorine atom is strategically introduced to modulate properties such as metabolic stability, lipophilicity, and binding affinity. sigmaaldrich.com The table below outlines key intermediates in a known sertraline synthesis pathway, highlighting the central role of the dichlorophenyl-naphthalene core.

Intermediate CompoundRole in Synthesis
4-(3,4-Dichlorophenyl)-4-phenylbutanoic acidKey intermediate leading to the tetralone structure. google.com
4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenoneThe direct precursor to the imine, forming the core of the final molecule. researchgate.netdatapdf.com
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamineAn imine intermediate formed from the naphthalenone, which is then reduced. google.com
cis-(1S)(4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthaleneamineThe final active pharmaceutical ingredient, sertraline. google.comwjpsonline.com

This table presents key intermediates in the established synthesis of sertraline, demonstrating the importance of the (3,4-Dichlorophenyl)-naphthalene scaffold for which this compound is a structural analog.

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of two or more fused aromatic rings. researchgate.net They are of significant interest in materials science and electronics due to their unique photophysical and electronic properties. nih.gov The naphthalene core of this compound makes it an excellent starting point for constructing larger, more elaborate PAH systems. researchgate.netnih.gov

The halogen atoms (fluorine and chlorine) on the molecule provide reactive handles for various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the extension of the aromatic system. For instance, the fluorine or chlorine atoms could be substituted to link the core molecule to other aromatic units, leading to the formation of extended, conjugated systems with tailored electronic and optical properties. mdpi.com The synthesis of such larger systems is crucial for developing new organic semiconductors and other functional materials. nih.gov

Potential in Functional Materials Science

The incorporation of fluorine atoms into organic molecules is a widely used strategy to tune their electronic properties for applications in materials science. sigmaaldrich.compsu.edu Fluorine's high electronegativity can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule, which can enhance stability and modify its charge-transport characteristics. researchgate.net

Organic Light-Emitting Diodes (OLEDs) are devices that utilize thin films of organic molecules to generate light when an electric current is applied. dntb.gov.uaresearchgate.net The efficiency and color of the emitted light are highly dependent on the molecular structure of the organic materials used. ossila.com The this compound structure possesses features that are desirable for materials used in organic electronics.

The extended π-conjugated system of the phenyl-naphthalene core is a prerequisite for charge transport. nih.gov The presence of halogen atoms can improve the material's thermal stability and influence its molecular packing in the solid state, which is critical for efficient charge mobility. sigmaaldrich.com Furthermore, by serving as a building block, this compound could be incorporated into larger polymer or small-molecule systems designed for specific roles within an OLED, such as hole transport, electron transport, or as an emissive dopant. researchgate.netmdpi.com The strategic placement of electron-withdrawing halogen atoms can be used to fine-tune the emission color and quantum efficiency of fluorescent materials. researchgate.net

Naphthalene and its derivatives are well-known for their fluorescent properties. nih.govmdpi.com These compounds absorb ultraviolet light and re-emit it as visible light, making them useful as fluorescent dyes and probes. korambiotech.comtocris.com The specific emission wavelength and intensity of a naphthalene-based fluorophore are sensitive to its chemical environment and the nature of its substituents.

The this compound molecule is expected to be fluorescent, with its photophysical properties influenced by its unique substitution pattern. The electronic effects of the dichlorophenyl and fluoro groups can modulate the energy gap between the ground and excited states, thereby shifting the emission spectrum. This tunability makes such compounds candidates for the development of specialized dyes. For example, they could be used in applications requiring specific excitation and emission wavelengths or in environments where chemical stability is paramount. nih.gov

PropertyInfluence of Molecular StructurePotential Application
Absorption/Emission Wavelength Determined by the π-conjugated system and modified by electron-withdrawing/donating substituents.Tailored dyes for fluorescence microscopy and imaging. nih.gov
Quantum Yield The efficiency of converting absorbed photons to emitted photons, influenced by molecular rigidity and substituent effects.Bright and sensitive fluorescent labels for biomolecules. mdpi.com
Photostability Resistance to degradation upon exposure to light; often enhanced by halogenation.Long-lasting dyes for tracking cellular processes. mdpi.com
Environmental Sensitivity Fluorescence can change in response to polarity, pH, or the presence of specific analytes.Chemical sensors and biological probes. nih.gov

This table summarizes the key properties of fluorescent molecules and how the structural features of a compound like this compound could be leveraged in the design of fluorescent probes and dyes.

Research into Chemo- and Biosensor Development

A chemosensor is a molecule designed to signal the presence of a specific chemical species (analyte) through a detectable change, such as a change in color or fluorescence. nih.gov The development of selective and sensitive sensors is a major area of research. Naphthalene-based fluorescent compounds are attractive platforms for creating such sensors. mdpi.com

The fluorescence of a probe based on the this compound scaffold could be modulated by its interaction with an analyte. For instance, the molecule could be further functionalized with a specific binding group (a receptor) for a target ion or molecule. Upon binding, the electronic structure of the fluorophore could be perturbed, leading to a "turn-on" or "turn-off" fluorescent response. nih.gov Research in this area has successfully utilized naphthalimide derivatives (a related class of naphthalene compounds) to detect metal ions like Cu²⁺ and Al³⁺. mdpi.comnih.gov The stable and tunable fluorescent core of this compound makes it a promising candidate for similar sensor development, where the halogenated phenyl ring could also play a role in directing non-covalent interactions with target analytes. guidechem.com

Design of Colorimetric Sensors

The unique electronic and structural characteristics of this compound make it a promising candidate for the development of novel colorimetric sensors. The principle behind such sensors would likely rely on the modulation of the compound's intramolecular charge transfer (ICT) properties upon interaction with a target analyte. The electron-withdrawing nature of the dichlorophenyl ring and the fluorine atom on the naphthalene core creates a distinct electronic environment that can be perturbed by external chemical stimuli, leading to a visible color change.

Key Research Findings (Projected):

Analyte Interaction: It is hypothesized that the electron-deficient π-system of the naphthalene ring, further influenced by the electronegative fluorine, could interact with electron-rich analytes. Conversely, the chlorine atoms on the phenyl ring could serve as weak coordination sites for certain metal ions.

Mechanism of Color Change: The binding of an analyte would likely alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of this compound. This change in the energy gap would result in a shift in the absorption spectrum, causing a discernible color change. For instance, interaction with an electron-donating species could enhance the ICT character, leading to a bathochromic (red) shift in the absorption maximum.

Selectivity and Sensitivity: The selectivity of a sensor based on this molecule could be tuned by introducing specific functional groups that have a high affinity for a particular analyte. The sensitivity would be a function of the change in the molar extinction coefficient upon analyte binding.

Hypothetical Performance of a this compound-based Colorimetric Sensor for Anion Detection

AnalyteColor ChangeDetection Limit (μM)Linear Range (μM)
Cyanide (CN⁻)Colorless to Yellow5.210 - 100
Fluoride (B91410) (F⁻)Colorless to Pale Orange8.515 - 150
Acetate (CH₃COO⁻)Colorless to Faint Yellow15.125 - 200

Fluorescent Sensor Platforms

Building upon its potential for colorimetric sensing, this compound could also be engineered into fluorescent sensor platforms. The naphthalene moiety is a well-known fluorophore, and its emission properties are highly sensitive to its chemical environment. nih.govresearchgate.net The presence of the dichlorophenyl group and the fluorine atom can modulate the fluorescence quantum yield and emission wavelength.

Key Research Findings (Projected):

Fluorescence Quenching/Enhancement: The interaction with an analyte could lead to either fluorescence quenching or enhancement through various mechanisms such as photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or aggregation-induced emission (AIE). For example, binding to a heavy metal ion could induce fluorescence quenching due to the heavy atom effect.

Turn-On/Turn-Off Sensing: A "turn-off" sensor could be designed where the initial fluorescence of the compound is quenched upon analyte binding. Conversely, a "turn-on" sensor might be developed by initially quenching the fluorescence with a specific group that is displaced by the analyte, thereby restoring fluorescence. Naphthalene derivatives have been successfully employed in both types of sensing mechanisms. mdpi.com

Solvatochromism: The emission spectrum of this compound is expected to exhibit solvatochromism, with shifts in emission wavelength depending on the polarity of the solvent. This property could be exploited for sensing applications that involve changes in the local environment's polarity.

Illustrative Data for a Hypothetical Fluorescent Sensor for Metal Ion Detection

Metal IonFluorescence ResponseQuantum Yield (Φ) ChangeEmission λmax Shift (nm)
Hg²⁺Quenching0.85 to 0.12-5
Cu²⁺Quenching0.85 to 0.25-3
Fe³⁺Quenching0.85 to 0.30-2

Ligand Design and Coordination Chemistry Studies

The structure of this compound suggests its potential utility as a ligand in coordination chemistry. The halogen atoms (chlorine and fluorine) and the aromatic rings can all participate in interactions with metal centers.

Key Research Findings (Projected):

Supramolecular Assembly: The planar nature of the naphthalene and phenyl rings could facilitate the formation of ordered supramolecular structures through π-π stacking interactions. The halogen atoms could also participate in halogen bonding, a directional non-covalent interaction, to guide the assembly of coordination polymers or metal-organic frameworks (MOFs).

Catalytic Applications: Metal complexes incorporating this ligand could be investigated for catalytic applications. The electronic properties of the ligand, influenced by the electron-withdrawing halogen atoms, could modulate the reactivity of the metal center. For instance, palladium complexes with related naphthalene-based ligands have been explored as catalysts in coupling reactions. nih.gov

Potential Coordination Complexes and Their Projected Properties

Metal CenterPotential Coordination GeometryPotential Application
Palladium (II)Square PlanarCross-coupling catalysis
Copper (I)TetrahedralPhotoluminescent material
Silver (I)Linear or Trigonal PlanarAntimicrobial agent

Future Perspectives and Emerging Research Avenues for 1 3,4 Dichlorophenyl 4 Fluoronaphthalene

Development of Sustainable and Green Synthetic Methodologies

The synthesis of biaryl compounds has traditionally relied on cross-coupling reactions that often involve heavy metals, stoichiometric amounts of reagents, and significant solvent waste. The future of synthesizing molecules like 1-(3,4-dichlorophenyl)-4-fluoronaphthalene will undoubtedly focus on greener and more sustainable methods.

Key Sustainable Approaches:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. This technique can generate radical intermediates from readily available precursors, offering an alternative to traditional metal-catalyzed cross-couplings.

C-H Activation: Direct C-H activation strategies are highly atom-economical as they avoid the need for pre-functionalized starting materials. Transition-metal catalyzed C-H arylation is a promising approach for the synthesis of biaryls, reducing the number of synthetic steps and waste generation.

Flow Chemistry: Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability. For the synthesis of complex aromatic compounds, flow reactors can enable reactions that are difficult to control in batch processes, while also minimizing solvent usage and by-product formation.

These methodologies represent a significant step towards the environmentally benign production of this compound and related compounds.

Advanced In-Situ Spectroscopic Characterization during Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes. Advanced in-situ spectroscopic techniques provide real-time data on the concentrations of reactants, intermediates, and products, offering invaluable insights into the reaction progress.

Applicable In-Situ Techniques:

Spectroscopic TechniqueInformation GainedRelevance to Synthesis
FTIR Spectroscopy Functional group transformations, reaction initiation, endpoint determination.Monitoring the formation and consumption of key functional groups in real-time.
Raman Spectroscopy Molecular vibrations, suitable for non-polar bonds and aqueous systems.Tracking changes in the carbon skeleton and monitoring reactions in various solvent systems.
NMR Spectroscopy Detailed structural information, quantification of all soluble species.Elucidating reaction pathways, identifying transient intermediates, and determining kinetic profiles.

The application of these operando spectroscopic methods, where spectroscopic data is collected simultaneously with catalytic performance, will be instrumental in optimizing the synthesis of this compound by providing a detailed "molecular video" of the chemical transformation.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry

Future AI Applications:

Reaction Optimization: ML models can be trained on existing reaction data to predict the best combination of catalysts, solvents, and temperatures to maximize the yield and selectivity of the synthesis of this compound.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties. By defining specific electronic and steric parameters, AI could propose new derivatives of this compound with enhanced biological activity or material properties. ijpsjournal.comdev.tobiopharmaapac.com

Predictive Synthesis: AI tools can predict the outcomes of unknown reactions, allowing chemists to evaluate the feasibility of a proposed synthetic route before committing to laboratory work. This can significantly accelerate the discovery of new synthetic pathways.

The integration of AI into the research workflow will undoubtedly accelerate the exploration of the chemical space around this compound.

Exploration of Bioorthogonal Reactivity for Chemical Biology Probes

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org By incorporating a bioorthogonal handle into a molecule like this compound, it could be transformed into a powerful probe for studying biological systems.

Potential Bioorthogonal Strategies:

Fluorogenic Probes: The naphthalene (B1677914) core of the molecule provides a platform for creating fluorogenic probes. By attaching a quenching group via a bioorthogonal linker (e.g., a tetrazine), the fluorescence of the naphthalimide could be "turned on" upon reaction with a specific biological target. Naphthalimide-tetrazine conjugates have been successfully used for fluorogenic bioorthogonal labeling. nih.govresearchgate.net

In Vivo Imaging: Bioorthogonally activated probes are increasingly used for in vivo imaging. nih.govacs.orgrsc.orgnih.govfrontiersin.org A derivative of this compound functionalized for a bioorthogonal reaction, such as a copper-free click reaction, could be used to visualize specific biomolecules or cellular processes in real-time. nih.govrsc.orgnih.gov

The development of bioorthogonal derivatives of this compound could open up new avenues for its application in chemical biology and diagnostics.

Design of Next-Generation Molecules with Tailored Reactivity and Specificity

The future of medicinal chemistry and materials science lies in the rational design of molecules with precisely tailored properties. For a molecule like this compound, this involves understanding its structure-activity relationship (SAR) and using this knowledge to design next-generation compounds with improved performance.

Principles for Molecular Design:

Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on both the dichlorophenyl and fluoronaphthalene rings, researchers can elucidate the key structural features responsible for a desired activity. nih.govnih.govresearchgate.net This information is crucial for designing more potent and selective analogs.

Computational Modeling: Molecular modeling techniques can predict how changes in the molecular structure will affect its properties. This allows for the in silico screening of virtual compounds before their synthesis, saving time and resources.

Functional Scaffolds: The biaryl core of this compound can serve as a scaffold for the assembly of more complex functional molecules. mdpi.comnews-medical.net By attaching different functional groups, it may be possible to create molecules with novel therapeutic or material applications. mdpi.comnews-medical.netacs.orgastrazeneca.commdpi.com

The iterative cycle of design, synthesis, and testing, guided by SAR and computational chemistry, will be key to unlocking the full potential of this compound and its derivatives as next-generation functional molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,4-Dichlorophenyl)-4-fluoronaphthalene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, leveraging halogenated intermediates. For example, fluoronaphthalene derivatives (e.g., 1-fluoronaphthalene) are often prepared via halogen-exchange reactions using KF or CsF in polar aprotic solvents . The dichlorophenyl group can be introduced via electrophilic aromatic substitution, requiring precise control of temperature (e.g., 80–120°C) and catalysts like AlCl₃ . Yield optimization involves monitoring steric hindrance from the dichlorophenyl group and fluorine’s electronic effects, which may necessitate prolonged reaction times or excess reagents.

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming the spatial arrangement of the dichlorophenyl and fluorine substituents, particularly to distinguish between possible regioisomers. For NMR, 19F^{19}\text{F}-NMR at 400–500 MHz can identify fluorine’s chemical environment, while 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (with DEPT-135) resolve aromatic proton coupling patterns and quaternary carbons. Comparative analysis with analogous fluoronaphthalenes (e.g., 1-fluoronaphthalene ) helps validate assignments.

Q. What physicochemical properties (e.g., solubility, logP) are critical for designing in vitro assays?

  • Methodological Answer : LogP (octanol-water partition coefficient) can be estimated via reverse-phase HPLC using a C18 column and a calibration curve of standards. Solubility in DMSO or aqueous buffers (e.g., PBS) should be empirically tested using UV-Vis spectroscopy at λ_max ≈ 270 nm (typical for naphthalene derivatives ). Polar substituents like fluorine may reduce logP compared to non-fluorinated analogs, impacting cellular permeability .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Fluorine’s -I effect deactivates the naphthalene ring, requiring stronger catalysts (e.g., Pd(PPh₃)₄ with SPhos ligand) for Suzuki-Miyaura couplings. Competitive inhibition by the dichlorophenyl group can be mitigated using microwave-assisted synthesis (e.g., 100°C, 30 min) to enhance reaction efficiency. DFT calculations (B3LYP/6-31G*) can map electron density distribution to predict reactive sites .

Q. What analytical strategies address discrepancies in stability studies under oxidative or photolytic conditions?

  • Methodological Answer : Accelerated stability testing in 3% H₂O₂ or under UV light (ICH Q1B guidelines) with LC-MS monitoring can identify degradation products (e.g., quinone derivatives from naphthalene oxidation). Conflicting data may arise from solvent choice (e.g., acetonitrile vs. methanol); use controlled argon-purged environments to isolate oxygen-specific degradation pathways. Mass fragmentation patterns (e.g., m/z 246 → 211 via loss of Cl) help trace decomposition mechanisms .

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., cytochrome P450 enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina) with CYP3A4 (PDB: 1TQN) can simulate binding modes. Fluorine’s van der Waals interactions and the dichlorophenyl group’s hydrophobic contacts are key parameters. MD simulations (GROMACS, 50 ns) assess stability of protein-ligand complexes. Validate predictions with in vitro inhibition assays using human liver microsomes and LC-MS/MS quantification of metabolite depletion .

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